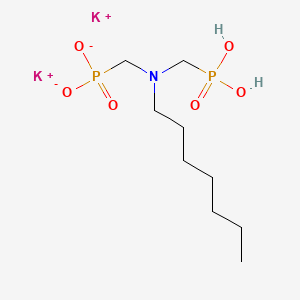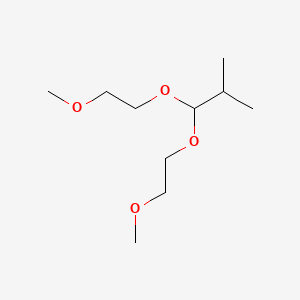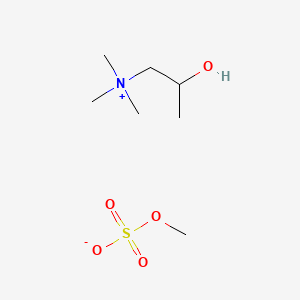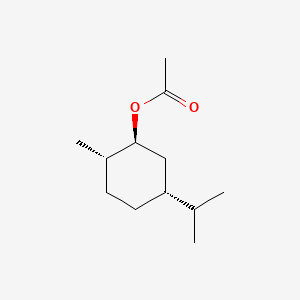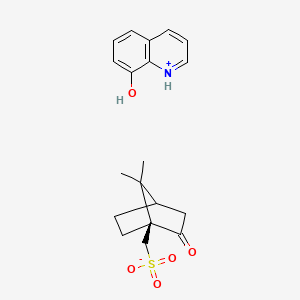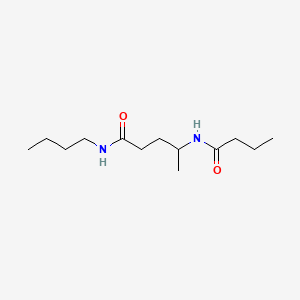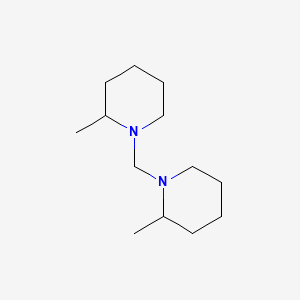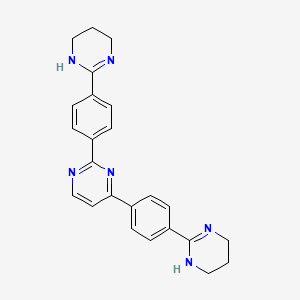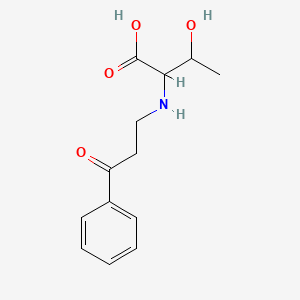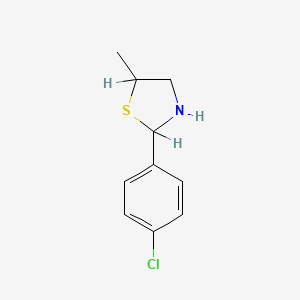
2-(4-Chlorophenyl)-5-methylthiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-5-methylthiazolidine is an organic compound belonging to the thiazolidine class. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the 4-chlorophenyl group and a methyl group on the thiazolidine ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(4-Chlorophenyl)-5-methylthiazolidine typically begins with 4-chlorobenzaldehyde and 2-amino-2-methyl-1-propanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The mixture is heated under reflux conditions to facilitate the formation of the thiazolidine ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: 2-(4-Chlorophenyl)-5-methylthiazolidine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Chlorophenyl)-5-methylthiazolidine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations, making it a valuable compound in synthetic organic chemistry.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thiazolidine ring is known to enhance the biological activity of compounds, making it a subject of interest in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in the treatment of infections and inflammatory conditions.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
作用機序
The mechanism by which 2-(4-Chlorophenyl)-5-methylthiazolidine exerts its effects involves interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation, depending on the specific application.
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)-5-methylthiazolidine: Similar in structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)-5-methylthiazolidine: Contains a fluorine atom in place of chlorine.
2-(4-Methylphenyl)-5-methylthiazolidine: Has a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-5-methylthiazolidine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, making this compound distinct from its analogs.
特性
CAS番号 |
116113-02-1 |
|---|---|
分子式 |
C10H12ClNS |
分子量 |
213.73 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H12ClNS/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-5,7,10,12H,6H2,1H3 |
InChIキー |
NHCGATXWTDDHSO-UHFFFAOYSA-N |
正規SMILES |
CC1CNC(S1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


